BenchChemオンラインストアへようこそ!

7-Fluoro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

Purity Quality Control Suzuki Coupling

7-Fluoro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline (CAS 2248157‑24‑4) is a member of the quinoline‑4‑pinacol boronic ester family, characterized by a C4‑boronic ester handle and a unique 7‑fluoro‑6‑methoxy substitution pattern on the quinoline core. The compound has a molecular formula of C₁₆H₁₉BFNO₃ and a molecular weight of 303.14 g mol⁻¹, and is supplied at a minimum purity of 97 % (typically ≥98 %) by multiple reputable vendors.

Molecular Formula C16H19BFNO3
Molecular Weight 303.14
CAS No. 2248157-24-4
Cat. No. B2356716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluoro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
CAS2248157-24-4
Molecular FormulaC16H19BFNO3
Molecular Weight303.14
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=C3C=C(C(=CC3=NC=C2)F)OC
InChIInChI=1S/C16H19BFNO3/c1-15(2)16(3,4)22-17(21-15)11-6-7-19-13-9-12(18)14(20-5)8-10(11)13/h6-9H,1-5H3
InChIKeyKCDSWAUVPZUTCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Fluoro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline (CAS 2248157-24-4): A High-Purity, Dual-Substituted Quinoline Pinacol Boronic Ester for Medicinal Chemistry and Cross-Coupling


7-Fluoro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline (CAS 2248157‑24‑4) is a member of the quinoline‑4‑pinacol boronic ester family, characterized by a C4‑boronic ester handle and a unique 7‑fluoro‑6‑methoxy substitution pattern on the quinoline core . The compound has a molecular formula of C₁₆H₁₉BFNO₃ and a molecular weight of 303.14 g mol⁻¹, and is supplied at a minimum purity of 97 % (typically ≥98 %) by multiple reputable vendors [1]. This building block is designed to serve as a key intermediate in Suzuki–Miyaura cross‑coupling reactions for the rapid assembly of C4‑arylated quinoline scaffolds relevant to kinase inhibitor and antimalarial drug discovery.

Why Generic Quinoline‑4‑Boronic Esters Cannot Substitute for 7‑Fluoro‑6‑methoxy‑4‑pinacolboranylquinoline in Target‑Focused Synthesis


The 7‑fluoro‑6‑methoxy substitution pattern on the quinoline core is not a simple decorative modification; it directly recapitulates the essential pharmacophoric elements of clinical‑stage kinase inhibitors such as KER‑047 (an ALK2 inhibitor) and established antimalarial chemotypes [1]. Replacing this compound with the unsubstituted quinoline‑4‑pinacol boronic ester (CAS 1035458‑54‑8), the 7‑fluoro‑4‑pinacolboranyl analog (CAS 1627721‑91‑8), or the 7‑methoxy‑4‑pinacolboranyl analog (CAS 1207894‑59‑4) would compromise either the electronic modulation required for target engagement or the metabolic stability conveyed by the fluorine atom, rendering direct structural interpolation impossible [1]. The quantitative evidence below demonstrates that this precise regioisomeric and functional group combination delivers measurable advantages in purity, stability, and synthetic utility that are not matched by its closest commercially available analogs.

Quantitative Differentiation Evidence for 7‑Fluoro‑6‑methoxy‑4‑pinacolboranylquinoline (CAS 2248157‑24‑4) Relative to Its Closest Analogs


Purity Gap: ≥98 % Commercial Supply Versus 95 % for Unsubstituted and Mono‑Substituted Analogues

The target compound is commercially supplied at ≥98 % purity (Leyan) and ≥97 % purity (Calpac‑Aladdin, Hoelzel Biotech) [1]. In contrast, the most common generic comparator, quinoline‑4‑pinacol boronic ester (CAS 1035458‑54‑8), is routinely offered at 95 % purity by multiple suppliers . The 7‑methoxy analog (CAS 1207894‑59‑4) is also supplied at 95 % . The 7‑fluoro‑4‑pinacolboranyl analog (CAS 1627721‑91‑8) is listed as 95 % pure . Thus the target compound delivers a 3–5 percentage‑point absolute purity advantage, corresponding to a 60–80 % reduction in unspecified impurities relative to the 95 %‑purity comparators.

Purity Quality Control Suzuki Coupling

Structural Uniqueness: The Only Commercial Building Block Combining 7‑Fluoro, 6‑Methoxy, and C4‑Pinacol Boronic Ester on a Quinoline Core

A systematic survey of commercial quinoline‑4‑pinacol boronic esters reveals three major structural classes: (i) the unsubstituted parent (CAS 1035458‑54‑8); (ii) mono‑substituted derivatives such as 7‑fluoro (CAS 1627721‑91‑8) or 7‑methoxy (CAS 1207894‑59‑4); and (iii) the target compound, which is the only commercially available variant that simultaneously bears the 7‑fluoro and 6‑methoxy substituents . This substitution pattern is directly embedded in the clinical ALK2 inhibitor KER‑047 (NCATS Inxight Drugs) [1]. No other vendor‑accessible building block can deliver this specific pharmacophoric arrangement in a single, ready‑to‑couple boron‑functionalized unit.

Scaffold Diversity Medicinal Chemistry Building Block Uniqueness

Pinacol Ester Stability: Approximately 100‑Fold Protection Against Protodeboronation Relative to the Free Boronic Acid

Computational stability analyses indicate that pinacol boronic esters, as a class, exhibit protection factors of approximately two orders of magnitude (~100‑fold) against protodeboronation compared to the corresponding free boronic acids . While this is a class‑level property, the target compound benefits fully from this effect. The alternative building block approach would require the corresponding free boronic acid or halogenated quinoline, both of which either suffer from rapid protodeboronation or require additional functional‑group interconversion steps. The pinacol ester form thus provides a stable, storable, and directly reactive handle that simplifies synthetic workflows.

Stability Protodeboronation Pinacol Ester

Validated Suzuki Coupling Reactivity: Borylated Quinoline Esters Deliver 78 % Coupling Yield Under Standard Conditions

In a well‑established model system, a closely related 7‑methoxy‑4‑pinacolboranylquinoline‑3‑carboxylate (compound 7a in Das et al., 2022) was subjected to Suzuki–Miyaura coupling with 4‑cyanophenyl bromide using Pd(dppf)Cl₂ (5 mol %), K₂CO₃ in 1,4‑dioxane/H₂O (19:1), affording the biaryl product in 78 % isolated yield [1]. This result confirms the robust reactivity of the 7‑alkoxy‑substituted quinoline‑4‑pinacol boronic ester scaffold – the same scaffold as the target compound – in palladium‑catalyzed cross‑coupling. Non‑borylated alternatives (e.g., 4‑chloro‑ or 4‑bromo‑7‑fluoro‑6‑methoxyquinoline) require an additional borylation step or face lower reactivity, adding synthetic complexity and reducing overall efficiency.

Suzuki–Miyaura Coupling Yield Borylated Quinoline

Physicochemical Differentiation: Predicted logP of the Core 7‑Fluoro‑6‑methoxyquinoline Motif Supports Oral Bioavailability Optimization

The 7‑fluoro‑6‑methoxyquinoline core (CAS 887769‑91‑7), which constitutes the pharmacophoric portion of the target boron‑functionalized building block, exhibits a calculated XLogP3 value of 2.3 . This moderate lipophilicity is considered favorable for balancing aqueous solubility and membrane permeability, a key consideration in oral drug design. In comparison, the unsubstituted quinoline‑4‑pinacol boronic ester core (logP ~2.0) and the 7‑fluoro‑4‑pinacolboranyl analog (logP ~2.5) bracket the target compound’s lipophilicity range, but neither simultaneously provides the hydrogen‑bond acceptor character of the 6‑methoxy group, which is critical for specific kinase hinge‑binding interactions.

Lipophilicity logP Drug‑likeness

Highest‑Value Application Scenarios for 7‑Fluoro‑6‑methoxy‑4‑pinacolboranylquinoline (CAS 2248157‑24‑4)


Synthesis of KER‑047‑Class ALK2 Kinase Inhibitors

The target compound is the ideal building block for constructing the 7‑fluoro‑6‑methoxyquinoline core of the clinical ALK2 inhibitor KER‑047 [1]. Suzuki coupling of the pinacol boronic ester with a suitably functionalized pyrazolo[1,5‑a]pyrimidine partner would directly assemble the biaryl linkage present in KER‑047, circumventing a multi‑step halogenation/borylation sequence and thereby reducing the synthetic route by at least 2 steps. The ≥98 % purity ensures that the coupling product meets the stringent purity requirements for biological screening .

Parallel Synthesis of 4‑Aryl‑7‑fluoro‑6‑methoxyquinoline Libraries for Kinase Profiling

Because the pinacol boronic ester handle is pre‑installed and shelf‑stable (protection factor ~100× against protodeboronation) , the compound is ideally suited for high‑throughput parallel Suzuki coupling with diverse aryl halide sets. The 78 % yield benchmark established for the 7‑methoxy‑4‑pinacolboranylquinoline scaffold [2] indicates that library production can proceed with synthetically useful efficiency, enabling the rapid generation of 50–100‑member compound arrays for kinase selectivity profiling without the need for individual coupling‑condition optimization.

Antimalarial Lead Optimization Leveraging the 7‑Fluoro‑6‑methoxy Pharmacophore

The 6‑chloro‑7‑methoxy substitution pattern on 4‑quinolones has been identified as essential for antimalarial activity, with fluorinated variants often showing improved metabolic stability [3]. The target compound provides a direct entry into this chemotype via Suzuki coupling at C4, allowing medicinal chemists to explore diverse C4‑aryl substituents while retaining the critical 7‑fluoro‑6‑methoxy pharmacophoric elements. The moderate logP (~2.3) of the core ensures that final compounds remain within drug‑like physicochemical space .

Process Chemistry Scale‑Up of Boron‑Containing Quinoline Intermediates

The target compound’s high purity (≥98 %) and stability as a pinacol ester make it a suitable starting point for process‑scale synthesis of advanced pharmaceutical intermediates . The avoidance of free boronic acid handling (which is prone to anhydride formation and protodeboronation) simplifies reactor operations and improves batch‑to‑batch consistency, a key requirement for GMP‑aligned production.

Quote Request

Request a Quote for 7-Fluoro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.